ethyl1-(4-chlorophenyl)-5-fluoro-1H-pyrazole-4-carboxylate
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Overview
Description
Ethyl 1-(4-chlorophenyl)-5-fluoro-1H-pyrazole-4-carboxylate is a synthetic organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a chlorophenyl group, a fluorine atom, and an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(4-chlorophenyl)-5-fluoro-1H-pyrazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of N-(4-chlorophenyl)-β-alanine with ethyl acetoacetate in the presence of a base such as piperidine. This reaction leads to the formation of the pyrazole ring . The reaction conditions often include refluxing the mixture in an appropriate solvent, such as ethanol, to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for reagent addition and temperature control can improve the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(4-chlorophenyl)-5-fluoro-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The presence of the chlorophenyl group allows for nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The pyrazole ring can participate in oxidation and reduction reactions under appropriate conditions.
Hydrolysis: The ester functional group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic or basic conditions, using hydrochloric acid or sodium hydroxide, respectively, can facilitate hydrolysis.
Major Products Formed
Substitution: Products with different substituents on the aromatic ring.
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced forms of the pyrazole compound.
Hydrolysis: The corresponding carboxylic acid derivative.
Scientific Research Applications
Medicinal Chemistry: Pyrazole derivatives are known for their biological activities, including anti-inflammatory, analgesic, and anticancer properties.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific properties.
Agricultural Chemistry: Pyrazole derivatives have been explored for their potential use as agrochemicals, including herbicides and fungicides.
Mechanism of Action
The mechanism of action of ethyl 1-(4-chlorophenyl)-5-fluoro-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, pyrazole derivatives have been shown to inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Ethyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate: This compound shares a similar structure but contains a triazole ring instead of a pyrazole ring.
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: Another pyrazole derivative with different substituents on the aromatic rings.
Uniqueness
Ethyl 1-(4-chlorophenyl)-5-fluoro-1H-pyrazole-4-carboxylate is unique due to the combination of its chlorophenyl and fluorine substituents, which can impart specific chemical and biological properties. The presence of the ethyl ester group also allows for further functionalization and derivatization, making it a versatile compound for various applications.
Properties
Molecular Formula |
C12H10ClFN2O2 |
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Molecular Weight |
268.67 g/mol |
IUPAC Name |
ethyl 1-(4-chlorophenyl)-5-fluoropyrazole-4-carboxylate |
InChI |
InChI=1S/C12H10ClFN2O2/c1-2-18-12(17)10-7-15-16(11(10)14)9-5-3-8(13)4-6-9/h3-7H,2H2,1H3 |
InChI Key |
IJUDCSGWQSBVBA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)Cl)F |
Origin of Product |
United States |
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